2-Methylnonanenitrile
Description
2-Methylnonanenitrile is an organic compound with the molecular formula C10H19N and a molecular weight of 153.2646 g/mol . . This compound is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain.
Properties
CAS No. |
85351-03-7 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-methylnonanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-8H2,1-2H3 |
InChI Key |
YZBWLYWBKFUJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C#N |
Origin of Product |
United States |
Preparation Methods
2-Methylnonanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Chemical Reactions Analysis
2-Methylnonanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Methylnonanenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It may be used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylnonanenitrile involves its interaction with molecular targets and pathways. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Methylnonanenitrile can be compared with other nitriles, such as:
Nonanenitrile: Similar structure but without the methyl group.
2-Methylbutanenitrile: Shorter carbon chain but similar functional group.
2-Methylpentanenitrile: Intermediate carbon chain length.
These comparisons highlight the unique properties of 2-Methylnonanenitrile, such as its specific molecular weight and reactivity.
Biological Activity
2-Methylnonanenitrile, a nitrile compound with the chemical formula CHN, is of interest in various fields due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
2-Methylnonanenitrile is characterized by a linear chain structure with a methyl group attached to the second carbon from the end of the chain. Its molecular weight is approximately 165.27 g/mol. The presence of the nitrile functional group (-C≡N) contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that nitriles like 2-methylnonanenitrile may exhibit antimicrobial activity. A study on bioactive compounds derived from microbial sources highlighted that small molecular weight compounds, including nitriles, can act as antimicrobial peptides (AMPs) and anticancer peptides (ACPs) . These compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections.
Anticancer Potential
The anticancer properties of nitriles have been explored in several studies. For instance, compounds similar to 2-methylnonanenitrile have shown significant activity against cancer cell lines. The mechanisms often involve inducing apoptosis and inhibiting cell proliferation. In particular, a study found that low molecular weight compounds produced by microorganisms demonstrated notable anticancer activities against prostate cancer cell lines .
The biological activity of 2-methylnonanenitrile may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Nitriles can act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.
- Membrane Disruption : Some nitriles disrupt cellular membranes, leading to cell death.
- Oxidative Stress Induction : They may induce oxidative stress in cells, contributing to their anticancer effects.
Table 1: Summary of Biological Activities of 2-Methylnonanenitrile
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Disruption of metabolic processes |
Relevant Research Studies
- Antimicrobial Efficacy : A study demonstrated that various nitriles exhibit broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that 2-methylnonanenitrile could be effective against similar strains .
- Anticancer Activity : Research has shown that certain nitriles possess significant anticancer properties by targeting specific cancer cell lines, indicating potential therapeutic applications for compounds like 2-methylnonanenitrile .
- Pharmacological Applications : The multifunctional nature of nitriles allows for their use in developing new therapeutic agents. Their ability to act both as antimicrobials and anticancer agents positions them as promising candidates for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
